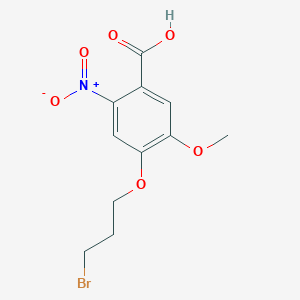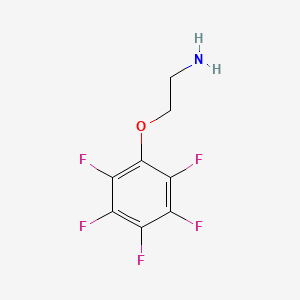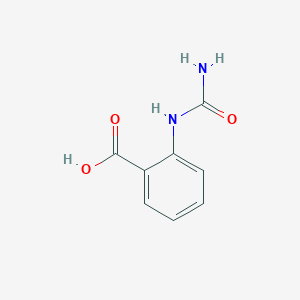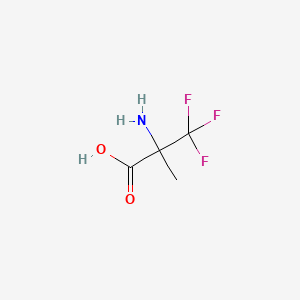
4-Bromo-3-chloro-2-methylaniline
概要
説明
4-Bromo-3-chloro-2-methylaniline, also known as BCMA, is an aromatic amine compound with a wide range of applications in synthetic organic chemistry. It is a versatile reagent used in a variety of synthetic transformations, such as the synthesis of azo dyes, pharmaceuticals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as quinolines and pyridines. In addition, BCMA is a useful reagent in the synthesis of polymers and in the preparation of dyes and pigments.
科学的研究の応用
Application in Organic Synthesis
4-Bromo-3-methylaniline, a compound related to 4-Bromo-3-chloro-2-methylaniline, has been utilized in organic synthesis. For example, it has been involved in the synthesis of biphenyl carboxylic acid derivatives using Suzuki coupling reactions. This process includes the reaction of 4-bromo-3-methylaniline with various chemicals to yield specific intermediates and products, demonstrating its utility in complex organic syntheses (Ennis et al., 1999).
Role in Chemical Synthesis
4-Bromo-2-chlorotoluene, synthesized from 4-bromo-2-nitrotoluene, undergoes a reduction process to yield 5-bromo-2-methylaniline, indicating the use of similar compounds in the synthesis of other chemically significant substances (Xue Xu, 2006).
Pharmaceutical and Medical Research
Compounds similar to this compound have been investigated in pharmaceutical research. For example, the study of rat liver microsomal metabolism of 2-halogenated 4-methylanilines provides insights into their metabolic pathways, which could be relevant for understanding the behavior of this compound in biological systems (Boeren et al., 1992).
Exploration in Material Sciences
In material science, derivatives of 4-bromo-2-methylaniline have been synthesized and explored for their non-linear optical properties and reactivity. This indicates potential applications in fields like photonics or electronics (Rizwan et al., 2021).
Analytical Chemistry Applications
Studies have also focused on the analytical aspects of compounds similar to this compound. For instance, Fourier Transform Infrared and FT-Raman spectral analysis of related compounds provides valuable data for understanding their molecular structures and properties, which can be crucial in analytical chemistry (Arjunan & Mohan, 2008).
Environmental Studies
Compounds like this compound have been monitored in environmental studies. For example, the presence of similar aromatic amines in surface waters has been investigated, highlighting the environmental impact and relevance of these compounds (Wegman & Korte, 1981).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-3-chloro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWSZYHMEPZGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428254 | |
| Record name | 4-bromo-3-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627531-47-9 | |
| Record name | 4-bromo-3-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chloro-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)
![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)




![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)



![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

